Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Medicinal Chemistry Physicochemical Profiling Drug Likeness

Methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1247405-38-4) is a bifunctional organic compound integrating a cyclopropylamino group, a 2-methylimidazole ring, and a methyl ester. Its predicted properties include a moderate lipophilicity (XLogP3 = 0.4), a topological polar surface area (TPSA) of 56.2 Ų, and a computed pKa of 7.54, indicating its balanced polarity and potential for oral bioavailability.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13545769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(C(=O)OC)NC2CC2
InChIInChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-10(11(15)16-2)13-9-3-4-9/h5-6,9-10,13H,3-4,7H2,1-2H3
InChIKeyQVINWUFXZCIJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate: A Specialized Imidazole-Cyclopropylamine Building Block for Drug Discovery Procurement


Methyl 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS 1247405-38-4) is a bifunctional organic compound integrating a cyclopropylamino group, a 2-methylimidazole ring, and a methyl ester. Its predicted properties include a moderate lipophilicity (XLogP3 = 0.4), a topological polar surface area (TPSA) of 56.2 Ų, and a computed pKa of 7.54, indicating its balanced polarity and potential for oral bioavailability [1]. The compound belongs to a class of imidazole-cyclopropyl amine analogues investigated for mutant isocitrate dehydrogenase 1 (IDH1) inhibition, positioning it as a strategic intermediate in targeted cancer and neuroscience research [2].

Why Generic Imidazole-Propanoate Analogs Cannot Replace Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate in Research Programs


Generic substitution among imidazole-propanoate derivatives fails because small structural changes—ester group (methyl vs. ethyl), imidazole substitution (2-methyl vs. unsubstituted), and α-carbon substitution (H vs. methyl/cyclopropyl)—produce measurably distinct physicochemical profiles that govern reactivity, solubility, and biological recognition [1]. For example, replacing the 2-methylimidazole with an unsubstituted imidazole shifts the hydrogen-bonding capacity and metabolic susceptibility, directly impacting target binding and stability in biochemical assays [2]. The quantitative evidence below demonstrates that no single in-class analog replicates the exact LogP, pKa, and steric constraints of this specific structure.

Quantitative Differential Evidence for Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate Against Closest Structural Analogs


Predicted Lipophilicity (XLogP3) Differentiates Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate from Ethyl Ester and Unsubstituted Imidazole Analogs

The target compound exhibits a computed XLogP3 of 0.4, placing it in the optimal range for CNS drug-likeness (0–3). Its ethyl ester analog (ethyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate) has a predicted XLogP3 of 0.9, a 0.5-log unit increase that corresponds to roughly three-fold higher membrane partitioning, potentially altering off-target binding profiles. The unsubstituted imidazole analog (methyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate) has no 2-methyl group and consequently an XLogP3 estimated at 0.1—a 0.3-unit difference that, though smaller, still represents a two-fold difference in the octanol-water partition coefficient [1].

Medicinal Chemistry Physicochemical Profiling Drug Likeness

Topological Polar Surface Area (TPSA) of Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate Places It Below Key Bioavailability Thresholds Relative to Carboxylic Acid Derivatives

The target compound's computed TPSA is 56.2 Ų, well below the 140 Ų threshold for oral bioavailability. In contrast, the carboxylic acid analog (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid) has a expected TPSA greater than 80 Ų, which, combined with its lower logP, would predict significantly lower passive membrane permeability. The target's methyl ester acts as a prodrug-like moiety, maintaining membrane permeability during absorption while enabling subsequent hydrolysis to the active acid in vivo [1].

ADME Prediction Oral Bioavailability Medicinal Chemistry

pKa of the Cyclopropylamino Group Differentiates Target Compound from Non-Cyclopropyl Analogs in Physiologically Relevant pH Conditions

The predicted pKa of the cyclopropylamino nitrogen is 7.54, indicating that at physiological pH (7.4), the compound is approximately 50% ionized. This contrasts with the non-cyclopropyl analog (e.g., methyl 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate) where the secondary amine pKa is typically >8.5, resulting in nearly complete ionization at pH 7.4. The cyclopropyl group’s electron-withdrawing effect lowers the pKa by roughly 1–1.5 units, which fine-tunes the ionization profile for central nervous system penetration, as CNS-penetrant basic amines often require pKa values between 7 and 9 [1].

pKa Prediction Ionization State Drug Absorption

2-Methyl Substitution on Imidazole Confers Metabolic Stability Advantage Over Unsubstituted Imidazole in IDH1 Inhibitor Series

In the SAR study of imidazole cyclopropyl amine analogues for IDH1 inhibition, compounds bearing a 2-methyl substituent on the imidazole ring (exemplified by lead compound 5t) retained potent enzymatic activity (IDH1R132H IC50 < 50 nM) while exhibiting moderate liver microsome stability (t1/2 > 30 min). In contrast, unsubstituted imidazole analogues in the same series showed rapid oxidative metabolism at the imidazole C2 position, with liver microsome half-lives dropping below 15 minutes, rendering them unsuitable for in vivo studies [1]. The 2-methyl group of the target compound thus provides a critical metabolic shield that generic unsubstituted imidazole building blocks cannot offer.

Metabolic Stability Imidazole Derivatives IDH1 Inhibition

Vendor-Supplied Purity of 98% Ensures Reproducible SAR Data Relative to Lower-Purity Generic Imidazole Building Blocks

The target compound is commercially available at a certified purity of 98% from LeYan (Catalog No. 1417703) . In contrast, generic imidazole-propanoate intermediates from non-specialized suppliers frequently list purities of 95% or lower, with unidentified impurities that can confound IC50/EC50 measurements by 2- to 5-fold in sensitive enzymatic assays. For example, a 3% impurity with nM binding affinity can cause apparent IC50 values to shift by >200% relative to the true value [1].

Chemical Purity Procurement Quality SAR Reproducibility

Rotatable Bond Count and Molecular Flexibility Differentiate Target Compound from α,α-Disubstituted Analogs in Entropic Binding Penalty

The target compound has 6 rotatable bonds and a complexity score of 256, reflecting moderate conformational flexibility. In contrast, the α,α-disubstituted analog methyl 2-cyclopropyl-2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate carries two cyclopropyl groups, increasing the rotatable bond count to 7 and the complexity to >300. Each additional rotatable bond imposes an entropic penalty of approximately 2–5 kJ/mol upon binding, which can reduce binding affinity by 2- to 7-fold relative to the target compound's simpler scaffold [1].

Conformational Analysis Binding Affinity Ligand Efficiency

Optimal Application Scenarios for Methyl 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate Based on Quantitative Differentiation Evidence


Synthesis of Mutant IDH1 Inhibitor Candidates for Oncology Drug Discovery

The 2-methylimidazole ring provides a >2-fold metabolic stability advantage over unsubstituted imidazole congeners (human liver microsome t1/2 > 30 min vs. <15 min) and the cyclopropylamino group maintains a favorable CNS-penetrant pKa of 7.54 [1][2]. The methyl ester prodrug form (TPSA 56.2 Ų) ensures adequate permeability for cell-based phenotypic screening, making the compound the preferred intermediate for preparing analogues of the lead compound 5t (IDH1R132H IC50 < 50 nM) [1].

CNS-Focused Fragment Library Design and Lead Generation

With an XLogP3 of 0.4, TPSA of 56.2 Ų, and a pKa of 7.54, the compound falls squarely within the optimal physicochemical envelope for CNS drug-likeness [1]. Its 6 rotatable bonds confer a moderate entropic penalty upon binding, supporting higher ligand efficiency compared to α,α-disubstituted analogs [2]. The certified purity of 98% from LeYan eliminates the risk of impurity-driven false hits in high-throughput fragment screens, ensuring reliable hit identification .

Agrochemical Intermediate Development Requiring Balanced Lipophilicity and Stability

The combination of a cyclopropyl ring (which resists oxidative metabolism) and a 2-methylimidazole (which blocks metabolic hot-spot oxidation) makes the compound a robust scaffold for agrochemical lead generation [1]. The low XLogP3 of 0.4 and moderate TPSA predict favorable soil mobility and low bioaccumulation potential compared to higher-logP alternatives, aligning with modern agrochemical environmental safety profiles [2].

Targeted Protein Degradation (PROTAC) Linker Intermediate

The methyl ester can be selectively hydrolyzed to the carboxylic acid for conjugation to E3 ligase-binding moieties, while the cyclopropylamino group provides a site for further diversification (e.g., amide coupling). The compound's single undefined stereocenter offers the flexibility to resolve enantiomers for stereospecific PROTAC design, a feature not available with symmetrically disubstituted analogs [1].

Quote Request

Request a Quote for Methyl 2-(cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.